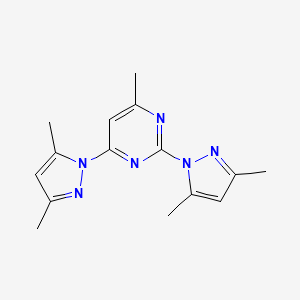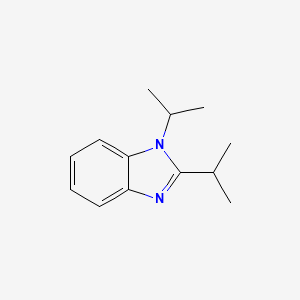
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolyl-pyrimidine derivatives often involves strategic functionalization of pyridine or pyrimidine rings using various nucleophilic reagents. For instance, Hassanien (2004) reported a convenient synthesis of polycyclic pyridino-2,6-bis-[heterocycles] via reactions of bis[dimethylamino]pyridine derivatives with nucleophilic reagents, demonstrating a methodology that could be adapted for synthesizing 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine by choosing appropriate reagents and conditions (Hassanien, 2004).
Molecular Structure Analysis
The molecular structure of pyrazolyl-pyrimidine derivatives is characterized by significant interactions that influence their physical and chemical properties. For example, the study of X-ray crystal structures of bis(pyrazol-1-yl) derivatives by Phillip and Steel (1995) sheds light on how the substitution patterns on the pyrazole and pyrimidine rings affect molecular conformation and packing, which is critical for understanding the structural aspects of this compound (Phillip & Steel, 1995).
Chemical Reactions and Properties
Pyrazolyl-pyrimidine compounds participate in a variety of chemical reactions, offering a versatile framework for further functionalization. For example, the reactivity of pyrazolyl derivatives with different nucleophiles can lead to the formation of a wide range of heterocyclic compounds, as discussed by Ali et al. (2010), indicating a rich chemistry that could be expected from this compound as well (Ali et al., 2010).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine and its derivatives have been studied for their potential as corrosion inhibitors. A density functional theory (DFT) study on bipyrazolic-type organic compounds, including similar derivatives, indicated their efficiency as corrosion inhibitors. These studies reveal the interaction of these compounds with metallic surfaces, suggesting their utility in protecting materials from corrosion (Wang, Wang, Wang, Wang, & Liu, 2006).
Synthesis of Ligands for Supramolecular Chemistry
These compounds are also utilized in the synthesis of pyridine-based ligands for supramolecular chemistry. Their ability to form structures such as bipyridines and terpyridines is notable, which is crucial for the development of complex molecular systems (Schubert & Eschbaumer, 1999).
Antimicrobial Evaluations
A novel Fe(III) complex with anionic bis-pyrazolyl-s-triazine ligand, synthesized from a similar compound, demonstrated moderate antibacterial and antifungal activities. This indicates its potential use in developing new antimicrobial agents (Soliman, Al-Rasheed, Elsilk, & El‐Faham, 2021).
DNA Binding and Cytotoxicity Studies
Studies on bis-pyrazoles synthesized from 3,5-dimethyl pyrazole, which is structurally related, have shown interactions with DNA and demonstrated in-vitro cytotoxicity against various cancer cell lines. This highlights their potential application in cancer research and therapy (Reddy, Aruna, Manisha, Srihari, Babu, Vijayakumar, Sarveswari, Priya, Amrita, & Siva, 2017).
Antioxidant Properties
Compounds derived from similar pyrazole derivatives have been synthesized and screened for their antioxidant properties, with some showing promising activities. These compounds can protect DNA from damage, indicating their potential in oxidative stress-related therapies (Gouda, 2012).
X-Ray Crystal Structures
The X-ray crystal structures of derivatives like 2,2'-bis(pyrazol-1-yl)-4,4'-bipyridine have been determined, which is essential for understanding the solid-state conformations and molecular packing of these molecules. This information is crucial for designing materials with specific properties (Phillip & Steel, 1995).
Synthesis of Metal-Ion-Binding Analogs
These compounds are used to create metal-ion-binding nucleosides, forming complexes with natural pyrimidine nucleosides. Such studies contribute to our understanding of metal-nucleoside interactions, which is significant in bioinorganic chemistry (Golubev, Lönnberg, & Lönnberg, 2013).
Wirkmechanismus
Target of Action
The primary target of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine is metal ions, specifically Zinc (Zn) and Nickel (Ni) . These metal ions play crucial roles in various biological processes, including enzyme function and signal transduction.
Mode of Action
The compound acts as a pincer ligand , coordinating with the metal ion via three interactions with the two pyrazole moieties and the s-triazine core . In the case of Ni, the coordination environment is completed by two thiocyanate groups in cis positions to one another . This results in a one-dimensional polymeric structure that extends along the c-direction .
Result of Action
The Zn and Ni complexes of the compound have shown interesting biological activity. The Zn complex has excellent antibacterial activity against B. subtilis and P. vulgaris . Both complexes have shown cytotoxic activities against hepatocellular (HepG-2) and lung (A-549) cell lines .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of the Ni complex involves an acidic medium and heating under reflux conditions
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine are largely determined by its interactions with various biomolecules. It has been found to interact with a variety of enzymes and proteins
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of biochemical interactions. It is known to bind to certain biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins This compound can also have effects on its localization or accumulation within cells
Subcellular Localization
The subcellular localization of this compound can have significant effects on its activity or function This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Eigenschaften
IUPAC Name |
2,4-bis(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-9-8-14(20-12(4)6-10(2)18-20)17-15(16-9)21-13(5)7-11(3)19-21/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFXSVQMOKZZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694959.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)
![2,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694976.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5694982.png)
![methyl 2-{[(2-fluorophenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5694987.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-benzylacetamide](/img/structure/B5694989.png)


![4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)

![4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5695018.png)
![2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B5695033.png)
![5-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5695042.png)
